![molecular formula C4H6N4O2S B1274025 [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid CAS No. 401638-68-4](/img/structure/B1274025.png)
[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
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Overview
Description
[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a chemical compound with the molecular formula C4H6N4O2S . It has a molecular weight of 174.18 . The IUPAC name for this compound is [(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2, (H,9,10) (H3,5,6,7,8)
. The canonical SMILES representation is C(C1=NC(=NN1)N)C(=O)O
. Physical And Chemical Properties Analysis
[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a solid at room temperature . It has a molecular weight of 142.12 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.9 .Scientific Research Applications
Synthesis of 1,2,4-Triazole-Containing Scaffolds
The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . These scaffolds are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Anticancer Agents
Novel 1,2,4-triazole derivatives, including those synthesized from [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid, have shown promising results as anticancer agents . Some of these compounds have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 .
Inhibitor of Mitochondrial and Chloroplast Function
The compound is known to inhibit mitochondrial and chloroplast function . This property makes it useful in studying these organelles and their roles in cellular processes .
Herbicide and Cotton Defoliant
Commercial grade 3-amino-1,2,4-triazole, which generally contains catalase anti-inhibitory impurities, is used as a herbicide and cotton defoliant . This shows its application in the agricultural industry .
Applications in Microbiology
By applying 3-amino-1,2,4-triazole to a yeast cell culture, an increased level of HIS3 expression is required for the yeast cell to survive . This property is used in microbiological research to study gene expression and cellular survival mechanisms .
Broad Applications in Drug Discovery
Even though 1,2,3-triazoles are absent in nature, they have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This highlights the versatility and importance of [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid in various scientific fields .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets via hydrogen bonding , which could potentially lead to inhibition or modulation of the target’s activity .
Biochemical Pathways
Given its structural similarity to 1,2,4-triazoles, it may influence pathways related to kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQLPHICWYKYRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NNC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395221 |
Source
|
Record name | ST50807797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid | |
CAS RN |
401638-68-4 |
Source
|
Record name | ST50807797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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